molecular formula C8H8ClFO4S B13462434 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

Cat. No.: B13462434
M. Wt: 254.66 g/mol
InChI Key: AKXGELFNLPTQED-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO4S. It is a fluorinated arylsulfonyl chloride, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-5-(methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Fluoro-5-(methoxymethoxy)benzene+Chlorosulfonic acid3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride\text{3-Fluoro-5-(methoxymethoxy)benzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Fluoro-5-(methoxymethoxy)benzene+Chlorosulfonic acid→3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group, which is an electron-withdrawing group.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).

    Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions to facilitate the substitution reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs due to its reactivity and ability to form stable derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can act as enzyme inhibitors or other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the methoxymethoxy group.

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a fluoro group.

Uniqueness

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the fluoro and methoxymethoxy groups, which confer distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8ClFO4S

Molecular Weight

254.66 g/mol

IUPAC Name

3-fluoro-5-(methoxymethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO4S/c1-13-5-14-7-2-6(10)3-8(4-7)15(9,11)12/h2-4H,5H2,1H3

InChI Key

AKXGELFNLPTQED-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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